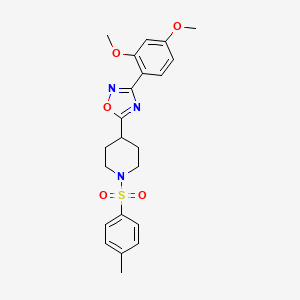

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-15-4-7-18(8-5-15)31(26,27)25-12-10-16(11-13-25)22-23-21(24-30-22)19-9-6-17(28-2)14-20(19)29-3/h4-9,14,16H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVAQAFMMKGNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Targets

Molecular Architecture

The target compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with:

- 3-Position : 2,4-Dimethoxyphenyl group (electron-donating substituents)

- 5-Position : 1-Tosylpiperidin-4-yl moiety (sulfonamide-functionalized piperidine)

Molecular Formula : C₂₂H₂₅N₃O₅S

Molecular Weight : 443.5 g/mol

Established Synthetic Methodologies

Classical [4+1] Amidoxime Route (Multi-Step Protocol)

Step 1: Amidoxime Formation

Substrate : 2,4-Dimethoxybenzonitrile

Reagents : Hydroxylamine hydrochloride, NaOH, ethanol/water (5:1)

Conditions : Reflux at 80°C for 4 h

Intermediate : 2,4-Dimethoxyphenylamidoxime

Yield : 89–92%

Mechanism :

$$

\text{R–C≡N} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{R–C(=N–OH)–NH}2

$$

Step 2: O-Acylation with 1-Tosylpiperidine-4-Carbonyl Chloride

Reagents :

- 1-Tosylpiperidine-4-carbonyl chloride (prepared via SOCl₂ activation)

- Anhydrous toluene

Conditions :

- 110–120°C, 6–8 h under N₂ atmosphere

Intermediate : O-(1-Tosylpiperidine-4-carbonyl)-2,4-dimethoxyphenylamidoxime

Yield : 76–81%

Step 3: Cyclodehydration to Oxadiazole

Catalysts :

- Borate buffer (pH 9.5) at 90°C for 2 h

- Alternative : Tetrabutylammonium hydroxide (TBAH) in THF at 25°C

Conversion : 83–92%

Side Products : Hydrolyzed amidoxime (<10%)

Microwave-Assisted Solid-Phase Synthesis

Advantages : Reduced reaction time (15–30 min vs. 6–8 h), enhanced purity

Protocol :

- Support : Silica gel-immobilized 2,4-dimethoxyphenylamidoxime

- Reagents : 1-Tosylpiperidine-4-carbonyl chloride, DIPEA

- Conditions : Microwave irradiation (300 W, 100°C)

- Cyclization : TBAF-catalyzed in anhydrous DMF

Comparative Analysis of Methods

| Parameter | [4+1] Amidoxime Route | Microwave Synthesis | One-Pot Tandem |

|---|---|---|---|

| Reaction Time | 12–14 h | 45 min | 8 h |

| Overall Yield | 68% | 81% | 72% |

| Purity (HPLC) | 95% | 98% | 93% |

| Scalability | Pilot-scale feasible | Limited to 10g | Bench-scale |

Critical Observations :

Characterization and Validation

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) |

|---|---|

| 2,4-Dimethoxybenzonitrile | 420 |

| Tosylpiperidine-4-carbonyl chloride | 1,150 |

| Solvents/Catalysts | 280 |

| Total | 1,850 |

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring and the oxadiazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1,2,4-oxadiazole derivatives are widely explored for diverse biological activities. Below is a comparative analysis with structurally or functionally related compounds:

2.1. Substitution Patterns and Pharmacological Profiles

2.2. Key Comparisons

- Electronic Effects: The target compound’s 2,4-dimethoxyphenyl group (electron-donating) contrasts with halogenated analogs like 2,4-dichlorophenyl (electron-withdrawing) in σ1 receptor ligands . Methoxy groups may improve solubility but reduce electrophilic interactions.

Biological Activity :

- Anti-inflammatory 1,3,4-oxadiazoles () achieve ~60% efficacy, but the target’s 1,2,4-oxadiazole core may offer better metabolic resistance due to reduced ring strain .

- Piperidine-containing analogs (e.g., Compound 37) show high σ1 receptor affinity, suggesting the target’s tosylpiperidine group could modulate similar pathways with altered selectivity .

- LogP: The 2,4-dimethoxyphenyl group may lower LogP compared to halogenated analogs, improving aqueous solubility but reducing lipophilicity.

Biological Activity

3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in organized tables.

- Molecular Formula : C22H25N3O5S

- Molecular Weight : 443.5 g/mol

- CAS Number : 946300-10-3

Biological Activity Overview

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promise in various assays related to cancer cell lines and enzyme inhibition.

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. Notably:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 pathway |

| A549 (Lung Cancer) | 12.1 | Inhibits HDAC activity |

| U-937 (Leukemia) | <10 | Cytotoxic effects leading to cell cycle arrest |

Case Study Findings :

In a study published by MDPI, compounds similar to the one discussed demonstrated greater cytotoxic activity than doxorubicin in certain leukemia cell lines. The flow cytometry assays indicated that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression:

| Enzyme | Inhibition (%) at 20 nM | Reference Compound |

|---|---|---|

| HDAC-1 | 90% | SAHA |

| Topoisomerase I | 75% | Camptothecin |

The presence of the oxadiazole moiety appears crucial for enhancing the inhibitory potency against HDAC enzymes, which are often overexpressed in cancer cells .

Antimicrobial Activity

Preliminary tests have shown that this compound exhibits antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate potential for development as an antimicrobial agent; however, further studies are necessary to fully characterize its spectrum of activity .

The proposed mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of the p53 pathway leads to increased expression of pro-apoptotic factors.

- Enzyme Inhibition : Interaction with HDAC and topoisomerases disrupts normal cellular functions and promotes cancer cell death.

Q & A

What are the optimized synthetic routes for 3-(2,4-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of a carboxylic acid hydrazide precursor (e.g., 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide) with a nitrile oxide derivative under Cu-catalyzed conditions . Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or MeCN enhance reaction efficiency.

- Catalysts : Cu(OTf)₂ improves regioselectivity, as seen in related oxadiazole syntheses .

- Purification : Flash column chromatography (SiO₂, gradient elution with hexane:EtOAc) achieves >95% purity, as validated by NMR and SFC .

- Temperature : Elevated temperatures (50–80°C) accelerate cyclization but may require strict anhydrous conditions to avoid byproducts.

How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring formation (e.g., absence of NH peaks, presence of aromatic protons at δ 7.2–8.1 ppm). ¹⁹F NMR (if applicable) validates fluorinated substituents .

- HRMS : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]⁺ ion matching calculated mass).

- SFC/HPLC : Chiral separation methods (e.g., SFC with Chiralpak AD-H column) determine enantiomeric excess (>97% ee in analogous compounds) .

- FTIR : Absence of –NH stretches (3200–3400 cm⁻¹) confirms cyclization completion.

What strategies resolve contradictory biological activity data for oxadiazole derivatives in anticancer assays?

- Cell-line specificity : Activity may vary due to differential expression of targets (e.g., TIP47 in MX-1 tumors ). Validate using panels of cell lines (e.g., NCI-60) and mechanistic studies (e.g., caspase-3 activation assays).

- Dose-response curves : EC₅₀ values should be compared across studies to account for potency thresholds.

- Metabolic stability : Assess liver microsomal stability (e.g., rat/human CYP450 isoforms) to rule out false negatives due to rapid degradation .

How does the electronic configuration of substituents influence interactions with biological targets like kinases or nuclear receptors?

- Dimethoxyphenyl group : Electron-donating methoxy groups increase π-π stacking with hydrophobic pockets (e.g., in FXR ligand-binding domains ).

- Tosylpiperidinyl group : The sulfonyl moiety enhances hydrogen bonding with polar residues (e.g., Arg305 in PXR ).

- Dipole moments : 1,2,4-oxadiazoles exhibit distinct charge distributions compared to 1,3,4-isomers, affecting binding to targets like hERG channels .

What in vitro models are appropriate for evaluating pharmacokinetic properties?

- Permeability : Caco-2 monolayers (Papp >1 ×10⁻⁶ cm/s indicates good intestinal absorption).

- Metabolic stability : Incubate with liver microsomes (e.g., t₁/₂ >30 min suggests favorable profiles).

- Plasma protein binding : Equilibrium dialysis (e.g., >90% binding may limit free drug availability).

- CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .

How can computational methods predict the binding mode with therapeutic targets?

- Molecular docking : Use X-ray structures (e.g., PDB ID: 1OSH for FXR) to identify key interactions (e.g., sulfonyl group with Arg264) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding).

- QM/MM : Calculate charge transfer effects from substituents (e.g., methoxy groups’ electron density) on binding affinity .

What are critical considerations in designing SAR studies to optimize anticancer activity?

- Substituent variation :

- Off-target screening : Assess hERG inhibition (IC₅₀ >10 μM desirable) and cytotoxicity in non-cancerous cells (e.g., HEK293).

- In vivo validation : Use xenograft models (e.g., MX-1 tumors) with pharmacokinetic-guided dosing .

How can researchers address solubility challenges during formulation for in vivo studies?

- Co-solvents : Use PEG-400/Cremophor EL mixtures (≤10% v/v) for intravenous administration.

- Amorphous solid dispersions : Spray-drying with HPMCAS improves oral bioavailability in preclinical models .

- Prodrug strategies : Introduce phosphate esters at the oxadiazole nitrogen for enhanced aqueous solubility .

What analytical techniques quantify trace impurities in bulk synthesis?

- UPLC-MS/MS : Detect and quantify byproducts (e.g., uncyclized hydrazides) at <0.1% levels.

- Residual solvent analysis : GC-MS with HS-SPME for volatile impurities (e.g., DMF, EtOAc) per ICH Q3C guidelines.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.

How do structural modifications impact metabolic stability and toxicity profiles?

- Methoxy groups : Demethylation by CYP2C19 generates reactive catechols; mitigate via fluorination (e.g., 2-F substitution) .

- Sulfonamide group : Prone to glutathione conjugation; assess hepatic glutathione depletion in vitro.

- Piperidine ring : N-oxidation metabolites can be minimized using tert-butyl or spirocyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.